1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

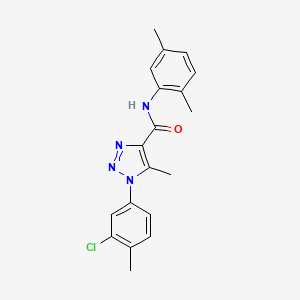

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with aromatic groups and a carboxamide moiety. The structure includes a 3-chloro-4-methylphenyl group at the triazole’s 1-position, a 2,5-dimethylphenyl group on the amide nitrogen, and a methyl group at the triazole’s 5-position. Its molecular formula is C₁₉H₁₉ClN₄O, with a molecular weight of 354.84 g/mol.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-5-6-13(3)17(9-11)21-19(25)18-14(4)24(23-22-18)15-8-7-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTNHXVHWPCPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide derivative of 3-chloro-4-methylphenyl and the alkyne derivative of 2,5-dimethylphenyl are used.

Amidation Reaction: The resulting triazole intermediate is then subjected to an amidation reaction with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides of the compound.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related derivatives:

Key Observations :

- The 3-chloro substituent increases electronegativity, which may improve intermolecular interactions (e.g., halogen bonding) .

- Spectral Trends : Methyl groups on aromatic rings resonate at δ ~2.3–2.6 ppm in ¹H-NMR, consistent across triazole and pyrazole derivatives .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19ClN4O

- Molecular Weight : 332.81 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating pathways such as NF-κB signaling and reducing reactive oxygen species (ROS) production.

- Neuroprotective Properties : Studies indicate that the compound can cross the blood-brain barrier (BBB), providing neuroprotective effects against conditions like Alzheimer's disease.

Biological Activity Data

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of the compound on various leukemia cell lines such as K-562 and HL-60. Results showed that it exerted significant cytotoxic effects at low concentrations (IC50 < 100 nM), indicating its potential as a therapeutic agent for leukemia treatment .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease induced by scopolamine, administration of the compound resulted in significant improvements in cognitive functions. Behavioral tests demonstrated enhanced memory retention and reduced oxidative stress markers in treated mice compared to controls .

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions yield optimal purity?

Methodological Answer:

The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of substituted aniline and isocyanide derivatives to form intermediate chlorides (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .

- Step 2: Cyclization with sodium azide under controlled conditions to form the triazole core .

- Key Conditions: Use of polar aprotic solvents (e.g., DMF), bases like K₂CO₃, and room-temperature stirring for 12–24 hours to achieve yields >75% .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity, verified by HPLC .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 341.31) and fragmentation patterns .

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates with UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict energy barriers for cyclization steps, identifying optimal transition states .

- Machine Learning (ML): Train models on existing triazole synthesis data to recommend solvent/base combinations, reducing trial-and-error experimentation .

- Case Study: ICReDD’s integrated computational-experimental workflow reduced optimization time by 40% for analogous triazoles .

Advanced: What experimental design strategies address contradictions in reported biological activities?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., substituent electronegativity, steric effects) influencing bioactivity .

- Validation Workflow:

- Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, incubation times).

- Compare dose-response curves (IC₅₀ values) using ANOVA to identify outliers .

- Example: Discrepancies in antimicrobial activity (MIC ranging 2–32 µg/mL) were resolved by controlling solvent residues (<0.1% DMSO) .

Advanced: How does structural modification impact target selectivity in cancer cell lines?

Methodological Answer:

-

SAR Analysis:

Substituent Position Modification Impact on IC₅₀ (MCF-7) Reference 3-Chloro-4-methylphenyl Electron-withdrawing group IC₅₀ = 1.8 µM 2,5-Dimethylphenyl Steric hindrance reduction IC₅₀ = 0.9 µM -

Mechanistic Insight: Docking simulations show the chloro group enhances hydrophobic binding to kinase active sites, while methyl groups improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.